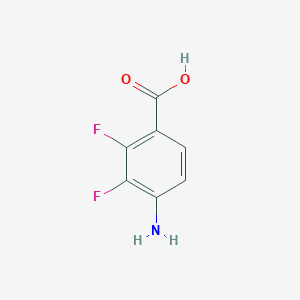

4-Amino-2,3-difluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGORASPPURCGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376439 | |

| Record name | 4-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-85-8 | |

| Record name | 4-Amino-2,3-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety information, and its significant applications, particularly in the realm of pharmaceutical development.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. The presence of an amino group and two fluorine atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.[1][2][3]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 194804-85-8 | [4] |

| Molecular Formula | C₇H₅F₂NO₂ | [3] |

| Molecular Weight | 173.12 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | ~122 °C | [4] |

| Boiling Point (Predicted) | 320.1 ± 42.0 °C | [4] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.59 ± 0.10 | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as alcohol and ether. | [4] |

Spectroscopic Data

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

IR Spectroscopy: To identify functional groups such as the carboxylic acid and amino groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Synthesis and Reactivity

The synthesis of this compound is a complex process that is typically achieved through multi-step chemical synthesis.[4] Common preparative methods may involve the amination or fluorination of a suitable benzoic acid precursor.[4]

General Synthetic Approach

A plausible synthetic route, adapted from methodologies for similar fluorinated aminobenzoic acids, is outlined below. This serves as an illustrative example, and specific conditions would require optimization.

Caption: A potential synthetic pathway to this compound.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its structural features are particularly relevant in the design of bioactive compounds.

Role as a Pharmaceutical Building Block

The compound is a crucial precursor in the synthesis of various therapeutic agents, including antidepressants and antipsychotics.[4] The fluorine substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, bioavailability, and binding affinity.

A significant application of this molecule is in the synthesis of fluoroquinolone antibiotics.[6] The core structure of these antibiotics is often assembled using substituted anilines like this compound.

The following diagram illustrates a generalized workflow for the synthesis of a quinolone core, a common scaffold in many antibiotics, starting from this compound.

Caption: Generalized synthetic workflow for fluoroquinolone antibiotics.

Experimental Protocols

Hypothetical Synthesis of this compound via Nitrile Hydrolysis

-

Step 1: Synthesis of 4-Amino-2,3-difluorobenzonitrile (Precursor)

-

This precursor would likely be synthesized from a commercially available starting material like 4-bromo-2,3-difluoroaniline via a cyanation reaction (e.g., using CuCN in a suitable solvent like DMF).

-

-

Step 2: Hydrolysis to this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve the precursor, 4-Amino-2,3-difluorobenzonitrile, in an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide).

-

Heat the mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a concentrated acid (e.g., HCl) until the pH is acidic (e.g., pH ~1-2) to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Safety Information

This compound should be handled with care in a laboratory setting. It is known to cause irritation to the skin and eyes.[4]

GHS Hazard Information

While a specific GHS classification is not universally established, based on similar compounds, the following hazards may be anticipated:

-

Skin Irritation

-

Eye Irritation

-

Respiratory Irritation

Precautionary Measures

-

Always handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 194804-85-8: this compound [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Amino-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzoic acid, with the CAS number 194804-85-8, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the benzoic acid core, imparts distinct electronic properties and reactivity, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.[1][2] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details for its synthesis and characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | [3] |

| Molecular Weight | 173.12 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | Approximately 122 °C | |

| Boiling Point | 320.1 ± 42.0 °C (Predicted) | |

| pKa | 3.59 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as alcohol and ether. | |

| CAS Number | 194804-85-8 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The spectrum of this compound would show distinct signals for the seven carbon atoms, with the chemical shifts being significantly affected by the attached functional groups and fluorine atoms. The carboxyl carbon would appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

-

N-H stretching of the primary amine.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carboxylic acid.

-

C-F stretching vibrations.

-

Aromatic C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the amination or fluorination of a suitable benzoic acid derivative. A more specific, though related, procedure is the hydrolysis of a nitrile precursor, as demonstrated in the synthesis of its isomer, 4-amino-3,5-difluorobenzoic acid.[5]

Conceptual Synthesis Workflow:

Caption: A potential synthetic route to this compound.

Detailed Protocol for a Related Compound (4-Amino-3,5-difluorobenzoic acid): [5]

-

Hydrolysis of Nitrile: 4-Amino-3,5-difluorobenzonitrile (1 equivalent) is treated with a 1 M solution of sodium hydroxide.

-

Reflux: The resulting solution is heated to reflux for 24 hours.

-

Acidification: After cooling to room temperature, concentrated hydrochloric acid is added dropwise until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.

-

Isolation: The salt is dissolved in ethyl acetate, dried over magnesium sulfate, filtered, and the solvent is removed under vacuum to yield the final product.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical for effective purification.

General Recrystallization Workflow:

Caption: Standard workflow for the purification of a solid by recrystallization.

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Chemical Reactivity and Stability

This compound is a weak acid that can react with strong bases to form the corresponding salts. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. The presence of two fluorine atoms on the aromatic ring influences its reactivity, making it a versatile intermediate in organic synthesis.[2] For storage, it should be kept away from ignition sources and oxidizing agents.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

GHS Hazard Information (for related compounds): While specific GHS classification for this compound is not readily available, related compounds such as 4-Amino-3,5-difluorobenzoic acid are classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Logical Flow for Safe Handling:

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a key chemical intermediate with diverse applications in research and development, particularly in the pharmaceutical and agrochemical sectors.[1] This guide has provided a detailed overview of its physical and chemical properties, along with conceptual and related experimental protocols for its synthesis and purification. Adherence to proper safety and handling procedures is paramount when working with this compound. Further research into its spectroscopic characterization and reactivity will undoubtedly expand its utility in the creation of novel and beneficial molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 194804-85-8: this compound [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Amino-2,3-difluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2,3-difluorobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed, generalized experimental protocols for determining solubility. This information is crucial for professionals in drug development and chemical synthesis, where understanding the solubility of a compound is a critical parameter for process development, formulation, and analytical method development.

Qualitative Solubility Summary

This compound is a polar aromatic compound containing both an acidic carboxylic acid group and a basic amino group. Its solubility is largely dictated by the polarity of the solvent.[1][2][3] General observations indicate that it is soluble in polar organic solvents.[4]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility | Reference |

| Polar Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Soluble | [4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ethers | Diethyl ether | Soluble | [4] |

| Non-Polar Solvents | Hydrocarbons (e.g., Hexane, Toluene) | Expected to be Insoluble/Slightly Soluble | General chemical principles |

| Aqueous Solutions | Water | Slightly Soluble | [4] |

Note: The qualitative solubility terms are based on general descriptions found in the literature. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Protocol 1: Quantitative Solubility Determination by Gravimetric Method

This protocol outlines a standard gravimetric method to quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately attach a syringe filter and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For volatile solvents, a gentle stream of nitrogen may be used. For high-boiling point solvents like DMF or DMSO, a vacuum oven at elevated temperature is recommended.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

Weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Solubility is typically expressed in mg/mL or g/L.

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtered solution (mL)

-

-

Protocol 2: Qualitative Solubility Assessment

This protocol provides a rapid method to assess the approximate solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture using a vortex mixer.

-

Observe the mixture after each addition.

-

Categorize the solubility based on the amount of solvent required to dissolve the solid completely, as described in Table 2.

Table 2: Categories for Qualitative Solubility Assessment

| Observation | Volume of Solvent to Dissolve 10 mg | Solubility Category |

| Dissolves readily on addition of the first few drops. | < 0.5 mL | Very Soluble |

| Dissolves completely. | 0.5 - 1.0 mL | Freely Soluble |

| Dissolves completely. | 1.0 - 5.0 mL | Soluble |

| Requires significant amount of solvent, may not fully dissolve. | 5.0 - 10 mL | Sparingly Soluble |

| Very little solid dissolves. | > 10 mL | Slightly Soluble |

| No visible dissolution. | > 10 mL | Insoluble |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.

Caption: Workflow for Quantitative Solubility Determination.

References

Spectroscopic Profile of 4-Amino-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzoic acid is an organic compound with the molecular formula C₇H₅F₂NO₂.[1] It is a valuable building block in medicinal chemistry and drug development due to its unique substitution pattern on the aromatic ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure

IUPAC Name: this compound CAS Number: 194804-85-8 Molecular Formula: C₇H₅F₂NO₂ Molecular Weight: 173.12 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The fluorine atoms will introduce complex splitting patterns (coupling) with the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | br s | 1H | -COOH |

| ~7.0-7.5 | m | 1H | Ar-H |

| ~6.5-7.0 | m | 1H | Ar-H |

| ~4.0-6.0 | br s | 2H | -NH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" denotes a broad singlet, and "m" denotes a multiplet.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹JCF), and smaller two- or three-bond couplings (²JCF, ³JCF) may also be observed.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | -COOH |

| ~140-155 (d, ¹JCF) | C-F |

| ~135-150 (d, ¹JCF) | C-F |

| ~120-135 | Ar-C |

| ~110-125 | Ar-C |

| ~100-115 | Ar-C |

| ~95-110 | Ar-C |

Note: The chemical shifts are approximate. "d" denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 173 | [M]⁺, Molecular ion |

| 156 | [M-OH]⁺ |

| 128 | [M-COOH]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to aid ionization.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Instrument Parameters:

-

Ionization Mode: ESI (positive or negative).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Plausible Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.

Caption: A plausible fragmentation pathway for this compound.

References

Theoretical Examination of 4-Amino-2,3-difluorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on this compound, including its physicochemical characteristics, proposed synthetic and analytical methodologies, and potential biological activities based on related structures. While specific experimental and computational studies on this molecule are not extensively available in peer-reviewed literature, this document constructs a robust theoretical framework based on data from closely related analogues to guide future research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents such as alcohols and ethers.[1] The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric molecule.

Table 1: Physicochemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 194804-85-8 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | Approximately 122 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in alcohols and ethers | [1] |

| SMILES | C1=C(C(=C(C=C1N)F)F)C(=O)O | |

| InChI | InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) |

Theoretical and Computational Chemistry

Hypothetical Computational Protocol

A robust computational analysis of this compound can be performed using the following protocol, adapted from studies on similar fluorinated benzoic acids:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and versatile functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure, particularly the effects of the electronegative fluorine and oxygen atoms.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

-

Molecular Orbital Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and to visualize the electron density distribution. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Spectroscopic Predictions: Calculation of ¹H and ¹³C NMR chemical shifts, and UV-Vis absorption spectra.

-

Predicted Quantitative Data (Illustrative)

The following tables present illustrative data that could be expected from the computational protocol described above. Note: These values are not from a published study on this compound and are for exemplary purposes only.

Table 2: Predicted Optimized Geometry Parameters (Illustrative)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-F | ~1.35 |

| C-N | ~1.38 |

| C-C (carboxyl) | ~1.50 |

| C=O | ~1.22 |

| C-O | ~1.35 |

| Bond Angles (degrees) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-F | ~119 |

| C-C-N | ~120 |

| O-C=O | ~124 |

Table 3: Predicted Molecular Orbital Energies (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Experimental Protocols

Proposed Synthesis of this compound

A common synthetic route to this compound involves the amination of a suitable difluorobenzoic acid precursor. The following is a representative protocol adapted from the synthesis of a related isomer.

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Detailed Protocol:

-

Reduction of 2,3-Difluoro-4-nitrobenzoic acid:

-

To a solution of 2,3-difluoro-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

If using SnCl₂/HCl, the reaction mixture is cooled and the pH is carefully adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

If using catalytic hydrogenation, the catalyst is removed by filtration.

-

The crude product is then extracted into an organic solvent.

-

-

Purification:

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Spectroscopic Analysis Protocol

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed.

Table 4: Experimental Protocols for Spectroscopic Analysis

| Technique | Protocol |

| ¹H and ¹³C NMR | Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher NMR spectrometer. Chemical shifts are referenced to the residual solvent peak. |

| FT-IR Spectroscopy | Prepare a sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹. |

| Mass Spectrometry | Analyze the sample using Electrospray Ionization (ESI) or another suitable ionization technique to determine the molecular weight and fragmentation pattern. |

| UV-Vis Spectroscopy | Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Record the absorption spectrum over a range of 200-400 nm. |

While specific spectral data for this compound is not published in detail, commercial suppliers indicate its availability.

Potential Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acids have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. For instance, some derivatives of 4-amino-3-chlorobenzoic acid have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.

References

The Strategic Role of Fluorine Substitution in 4-Amino-2,3-difluorobenzoic Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. 4-Amino-2,3-difluorobenzoic acid is a valuable building block that exemplifies the strategic application of fluorine substitution. The presence of two fluorine atoms on the phenyl ring, ortho and meta to the carboxylic acid and amino groups, respectively, imparts unique electronic and conformational effects. This technical guide provides an in-depth analysis of the role of these fluorine substitutions, summarizing their impact on key molecular properties, detailing relevant experimental protocols, and visualizing a pertinent biological pathway where such scaffolds have shown activity.

The Influence of Fluorine Substitution on Physicochemical Properties

The strategic placement of fluorine atoms in this compound significantly modulates its electronic properties, acidity, and lipophilicity. These changes are critical in drug design as they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

Electronic Effects

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I).[3] In this compound, the two fluorine atoms at the 2 and 3 positions synergistically pull electron density from the ring. This electronic perturbation influences the reactivity of the amino and carboxylic acid groups, which are key handles for synthetic elaboration.[4] The Hammett substituent constants (σ) quantify these electronic effects, with positive values indicating electron-withdrawing character.[3][5]

Acidity (pKa)

The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing its acidity (lowering the pKa).[6] Compared to the parent 4-aminobenzoic acid, the difluoro-substituted analog is expected to be a stronger acid. Conversely, the basicity of the amino group is reduced due to the delocalization of its lone pair into the electron-deficient ring. Modulating the pKa is crucial for controlling the ionization state of a drug candidate at physiological pH, which in turn affects its solubility, absorption, and target engagement.[4][6]

Lipophilicity (logP)

Fluorine substitution generally increases the lipophilicity of a molecule, as measured by the logarithm of the partition coefficient (logP).[7] This is because fluorine is more lipophilic than hydrogen.[2] An optimal logP is essential for good absorption, distribution, metabolism, and excretion (ADME) properties.[7] For instance, a logP value around 2 is often considered ideal for drugs targeting the central nervous system (CNS). The increased lipophilicity imparted by the difluoro substitution in this compound can enhance the ability of its derivatives to cross cellular membranes.[7]

Quantitative Data on Physicochemical Properties

The following table summarizes the physicochemical properties of 4-aminobenzoic acid and provides estimated values for its fluorinated analogs to illustrate the impact of fluorine substitution.

| Compound | Molecular Weight ( g/mol ) | pKa (Carboxylic Acid) | logP |

| 4-Aminobenzoic acid | 137.14[8] | ~4.85[4] | 0.83[9] |

| 4-Amino-2-fluorobenzoic acid | 155.13 | Estimated: <4.85 | Estimated: >0.83 |

| This compound | 173.12 [10] | Estimated: <<4.85 | Estimated: >>0.83 |

Note: pKa and logP values for the fluorinated compounds are estimations based on the known effects of fluorine substitution. Specific experimental values may vary.

Experimental Protocols

Synthesis of this compound

Step 1: Nitration of 2,3-difluorobenzoic acid

-

In a round-bottom flask, dissolve 2,3-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2,3-difluoro-4-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

-

In a flask equipped with a condenser, suspend the 2,3-difluoro-4-nitrobenzoic acid in ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon.

-

If using a metal catalyst, pressurize the vessel with hydrogen gas.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the catalyst if used.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield this compound.

Determination of pKa by Titration

-

Accurately weigh a sample of the aminobenzoic acid derivative and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

Measurement of logP by Shake-Flask Method

-

Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

-

Equilibrate the mixture by shaking at a constant temperature for a set period (e.g., 24 hours) to ensure partitioning is complete.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.[1][13] For ionizable compounds, it is crucial to use a buffer to control the pH of the aqueous phase, and the resulting value is reported as logD (distribution coefficient) at that specific pH.[14]

Role in Biological Signaling Pathways: A Case Study in Oncology

Scaffolds based on substituted aminobenzoic acids are prevalent in medicinal chemistry and have been successfully employed in the development of targeted therapies. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[15][16][17] The fluorine atoms in this compound can enhance binding to the ATP pocket of kinases like EGFR and improve metabolic stability, making it an attractive scaffold for developing next-generation inhibitors.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation can lead to uncontrolled cell division and tumor growth. EGFR inhibitors block this signaling cascade, leading to apoptosis (programmed cell death) in cancer cells.

References

- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ymdb.ca [ymdb.ca]

- 10. CAS 194804-85-8: this compound [cymitquimica.com]

- 11. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.viu.ca [web.viu.ca]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Amino-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the amino and fluoro substituents on the chemical properties of 4-Amino-2,3-difluorobenzoic acid. This information is critical for understanding the reactivity, acidity, and potential biological interactions of this compound and its derivatives, which are of growing interest in pharmaceutical and materials science.

Introduction to Electronic Effects in Substituted Benzoic Acids

The reactivity and acidity of a substituted benzoic acid are profoundly influenced by the electronic properties of its substituents. These effects are broadly categorized into two types: inductive and resonance effects. The Hammett equation is a widely used tool to quantify these effects.[1][2][3]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), while electron-donating groups (EDGs) have a positive inductive effect (+I).

-

Resonance Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons. Electron-withdrawing groups by resonance (-M) pull electron density from the ring, whereas electron-donating groups by resonance (+M) push electron density into the ring.

-

Hammett Equation: The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[1][2] The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.

Analysis of Substituents in this compound

The electronic character of this compound is determined by the interplay of three substituents on the benzoic acid core: a 4-amino group, a 2-fluoro group, and a 3-fluoro group.

The Amino Group (-NH₂) at the 4-position (para)

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect. This effect is most pronounced at the ortho and para positions.

Overall, the strong +M effect of the amino group dominates its weaker -I effect, making it a net electron-donating and activating group, particularly for electrophilic aromatic substitution.

The Fluoro Groups (-F) at the 2- and 3-positions (ortho and meta)

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.

-

Resonance Effect (+M): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. However, due to the high electronegativity of fluorine, this +M effect is significantly weaker than its -I effect.

Consequently, the fluoro substituents are strongly deactivating due to their dominant -I effect.

Combined Electronic Effects on Acidity

The acidity of the carboxylic acid group is determined by the stability of its conjugate base, the carboxylate anion. Substituents that stabilize this anion (electron-withdrawing) increase acidity (lower pKa), while those that destabilize it (electron-donating) decrease acidity (higher pKa).

In this compound:

-

The 4-amino group , being a net electron-donating group, destabilizes the carboxylate anion, thereby decreasing the acidity of the carboxylic acid.

-

The 2-fluoro and 3-fluoro groups are strongly electron-withdrawing and will significantly stabilize the carboxylate anion, thus increasing the acidity.

The overall acidity of the molecule will be a balance of these opposing effects. Given the strong electron-withdrawing nature of two fluorine atoms, it is anticipated that this compound will be a stronger acid than 4-aminobenzoic acid but a weaker acid than 2,3-difluorobenzoic acid.

Quantitative Estimation of Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) |

| -NH₂ | para | Weak -I | Strong +M | σₚ = -0.66 |

| -F | meta | Strong -I | Weak +M | σₘ = +0.34 |

| -F | ortho | Strong -I | Weak +M | σₒ is not used in standard Hammett plots due to steric effects. |

Note: The table presents standard Hammett constants. The ortho-fluoro substituent's effect is complex due to steric hindrance and direct field effects, and is not typically quantified by a simple Hammett constant.

The negative σₚ value for the amino group indicates its strong electron-donating character, which decreases acidity. The positive σₘ value for the fluoro group shows its electron-withdrawing nature, which increases acidity. The combined effect of the 2-fluoro and 3-fluoro groups is expected to have a significant acid-strengthening effect, likely overpowering the acid-weakening effect of the 4-amino group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of the sample (e.g., 1 mM this compound) in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[4]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

-

Titration:

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the strong base titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve, and the pKa then determined from the pH at half this volume.

-

Computational pKa Prediction using Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting pKa values.

Methodology:

-

Model Building: Create 3D models of the acidic form (benzoic acid derivative) and its conjugate base (benzoate derivative).

-

Geometry Optimization: Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).[5][6] A continuum solvation model (e.g., SMD or CPCM) is typically used to simulate the solvent.[6]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) using the following equation:

pKa = ΔG_sol / (2.303 * RT)

where R is the gas constant and T is the temperature. ΔG_sol is calculated from the Gibbs free energies of the acid, conjugate base, and the proton in solution. The value for the Gibbs free energy of the solvated proton is a critical parameter that is often empirically determined.

Visualizations

Caption: Interplay of electronic effects in this compound.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. web.viu.ca [web.viu.ca]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Amino-2,3-difluorobenzoic Acid in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8) is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and advanced materials. Its unique substitution pattern—an activating amino group, a versatile carboxylic acid handle, and two electron-withdrawing fluorine atoms on the phenyl ring—imparts a distinct combination of reactivity, conformational rigidity, and metabolic stability to molecules derived from it. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow crystalline solid. The presence of both an acidic carboxylic acid group and a basic amino group makes it an amphoteric molecule. It is slightly soluble in water but shows good solubility in organic solvents like alcohols and ethers.[1] The fluorine atoms significantly influence its electronic properties and reactivity.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 194804-85-8 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | ~122 °C | [1] |

| Purity (typical) | ≥98% | [3] |

Table 2: Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | Data not readily available in public literature. Expected signals would include aromatic protons and exchangeable amine and carboxylic acid protons. |

| ¹³C NMR | Data not readily available in public literature. Expected signals would include aromatic carbons (with C-F couplings) and a carboxyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-F stretching, and aromatic C=C bending are expected. |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: ~174.04. Data not readily available in public literature. |

Note: While commercial suppliers confirm the availability of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS), detailed, publicly accessible spectra and peak lists are not consistently reported in the surveyed literature.[4][5]

Synthesis of this compound

The synthesis of this compound is generally achieved through multi-step sequences. A common and logical approach involves the nucleophilic aromatic substitution (SₙAr) of a highly fluorinated precursor.

digraph "Synthesis_of_4_Amino_2_3_difluorobenzoic_acid" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

Start [label="2,3,4-Trifluorobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Intermediate1 [label="Ammonia (aq)\n(Nucleophilic Aromatic Substitution)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Heat"];

Intermediate1 -> Product;

}

The RAF-MEK-ERK signaling pathway and the action of MEK inhibitors.

Representative Application: Synthesis of a MEK Inhibitor Core

This compound can be utilized in the synthesis of diarylamine-based MEK inhibitors. A key step is the formation of an amide bond, followed by coupling reactions to build the final inhibitor structure. The synthesis of the MEK inhibitor GDC-0623 involves a similar fluorinated aniline fragment, illustrating the utility of this class of building blocks.[6][7]

```dot

digraph "Experimental_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B [label="Amide Formation\n(e.g., with 2-fluoro-4-iodoaniline)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Diarylamine Intermediate"];

D [label="Cyclization / Further\nFunctionalization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Final MEK Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Coupling Agent"];

B -> C;

C -> D;

D -> E;

}

References

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(194804-85-8) 1H NMR [m.chemicalbook.com]

- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gdc-0623 | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2,3-difluorobenzoic acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3-difluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a crucial building block in modern medicinal chemistry and materials science. Its unique structural features, including the presence of an amino group and two fluorine atoms on the benzoic acid core, impart favorable physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, spectroscopic data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound (CAS No: 194804-85-8) is a prime example of a fluorinated intermediate that has garnered significant attention.[1] Its structural resemblance to endogenous molecules like aminobenzoic acid, combined with the electronic effects of the fluorine substituents, makes it a versatile scaffold for the synthesis of a wide array of biologically active compounds. This guide will delve into the core aspects of this important molecule.

Discovery and History

While the precise date and discoverer of the first synthesis of this compound are not well-documented in publicly available literature, its emergence is intrinsically linked to the broader history of fluorine chemistry and the development of fluorinated pharmaceuticals. The study of fluorinated organic compounds gained significant momentum in the mid-20th century. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, were recognized for their potential to modulate the biological activity of molecules.[2]

The development of synthetic methodologies for the selective introduction of fluorine atoms onto aromatic rings paved the way for the creation of novel fluorinated building blocks. The synthesis of various fluorinated aminobenzoic acids, including isomers of this compound, likely occurred within the context of exploring new chemical space for drug discovery and agrochemical research. The historical development of N-F fluorinating agents provided chemists with more manageable and selective methods for fluorination, contributing to the increased availability of such compounds.[3] The general synthetic routes to aminobenzoic acids, such as the reduction of nitrobenzoic acids, have been known for over a century, and the application of these methods to fluorinated precursors would have been a logical step in the exploration of this chemical class.

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow crystalline solid.[4] It is slightly soluble in water but shows good solubility in organic solvents like alcohols and ethers.[4]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 194804-85-8 | [4] |

| Molecular Formula | C₇H₅F₂NO₂ | [4] |

| Molecular Weight | 173.12 g/mol | [5] |

| Melting Point | ~122 °C | [4] |

| Appearance | White to light yellow crystalline solid | [4] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ethers | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the seven carbon atoms in the molecule, with the chemical shifts of the carbons attached to fluorine showing characteristic splitting.

(Note: Specific, experimentally verified NMR data with peak assignments was not available in the public domain at the time of this writing. Researchers should refer to commercial supplier data or acquire experimental spectra for detailed analysis.)[6][7]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amine) | 3300-3500 |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

(Note: This is a predicted spectrum based on functional group analysis. For precise peak positions, experimental data should be consulted.)[6]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₇H₅F₂NO₂.[6]

Synthesis and Experimental Protocols

A common and logical synthetic route to this compound involves the nitration of 2,3-difluorobenzoic acid, followed by the reduction of the resulting nitro-intermediate.

Proposed Synthetic Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 4. chembk.com [chembk.com]

- 5. CAS 194804-85-8: this compound [cymitquimica.com]

- 6. This compound(194804-85-8) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Synthesis of 4-Amino-2,3-difluorobenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-2,3-difluorobenzoic acid and its derivatives. This versatile building block is a key intermediate in the development of novel pharmaceuticals and functional materials. The procedures outlined below cover the synthesis of the parent compound via nitration and reduction, followed by its conversion into representative amide and ester derivatives.

Introduction

This compound is an important synthetic intermediate characterized by a difluorinated benzene ring bearing both an amino and a carboxylic acid group.[1] These functional groups provide multiple reaction sites for derivatization, making it a valuable scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document details reliable synthetic routes to access the core molecule and its derivatives, providing researchers with practical protocols for laboratory implementation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 2,3-difluorobenzoic acid to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to the desired amine.

Overall Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Nitration of 2,3-Difluorobenzoic Acid

This protocol describes the nitration of 2,3-difluorobenzoic acid to yield 4-Nitro-2,3-difluorobenzoic acid. The procedure is adapted from standard nitration methods for benzoic acids.[2]

Materials:

-

2,3-Difluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, carefully add 2,3-difluorobenzoic acid (1.0 eq) to pre-cooled concentrated sulfuric acid (3-5 vol) in an ice bath, ensuring the temperature is maintained below 10 °C.

-

Stir the mixture until the benzoic acid is fully dissolved.

-

Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 vol) dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 4-Nitro-2,3-difluorobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to obtain the purified 4-Nitro-2,3-difluorobenzoic acid.

Protocol 2: Reduction of 4-Nitro-2,3-difluorobenzoic Acid

This protocol outlines the reduction of the nitro group to an amine using a standard zinc-mediated reduction.

Materials:

-

4-Nitro-2,3-difluorobenzoic acid

-

Zinc powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

To a solution of 4-Nitro-2,3-difluorobenzoic acid (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5-10 eq).

-

Heat the mixture to reflux.

-

Add zinc powder (3-5 eq) portion-wise to the refluxing solution.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the zinc residue.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound.

Synthesis of this compound Derivatives

The amino and carboxylic acid functional groups of this compound allow for a wide range of derivatization reactions, including esterification and amidation.

Protocol 3: Esterification (Representative Example)

This protocol describes the Fischer esterification of the related 4-amino-3,5-difluorobenzoic acid to its ethyl ester, which serves as a representative procedure.[1]

Materials:

-

4-Amino-3,5-difluorobenzoic acid (1.0 eq, 14.9 g, 86.0 mmol)

-

Ethanol (300 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 6 mL)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-amino-3,5-difluorobenzoic acid in ethanol in a round-bottom flask.[1]

-

Carefully add concentrated sulfuric acid.[1]

-

Heat the mixture to reflux for 10 hours.[1]

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[1]

-

Extract the product with dichloromethane (4 x 300 mL).[1]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.[1]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |

| 4-Amino-3,5-difluorobenzoic acid | 173.12 | 86.0 | 14.9 g | - |

| Ethanol | 46.07 | - | 300 mL | - |

| Sulfuric Acid | 98.08 | - | 6 mL | - |

| Ethyl 4-amino-3,5-difluorobenzoate | 201.17 | 66.2 | 13.3 g | 77 |

Protocol 4: Amide Bond Formation (Amidation)

This protocol provides a general method for the synthesis of amide derivatives from this compound using a standard peptide coupling reagent like HATU.

Amidation Workflow

Caption: General workflow for the synthesis of amide derivatives.

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Add HATU (1.1 eq) to the mixture and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

| Reagent | Role | Typical Equivalents |

| This compound | Starting Material | 1.0 |

| Amine | Nucleophile | 1.1 |

| HATU | Coupling Reagent | 1.1 |

| DIPEA | Base | 2.0 |

| DMF | Solvent | - |

Data Summary

The following table summarizes typical yields for the synthesis of 4-amino-difluorobenzoic acid derivatives based on literature precedents for similar compounds.[1]

| Synthesis Step | Starting Material | Product | Typical Yield (%) |

| Hydrolysis of Nitrile (analogue) | 4-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzoic acid | 84 |

| Fischer Esterification (analogue) | 4-Amino-3,5-difluorobenzoic acid | Ethyl 4-amino-3,5-difluorobenzoate | 77 |

Safety Information

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated acids and bases are corrosive and should be handled with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Amination and Fluorination Reactions of 2,3-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amination and fluorination of 2,3-difluorobenzoic acid, key reactions for the synthesis of valuable intermediates in drug discovery and materials science. The protocols are based on established chemical transformations and provide a starting point for laboratory synthesis.

Amination of 2,3-Difluorobenzoic Acid

Direct amination of 2,3-difluorobenzoic acid is challenging. Therefore, indirect methods such as the Curtius and Hofmann rearrangements are the preferred routes to introduce an amino group, proceeding through the corresponding acyl azide or amide derivatives.

Curtius Rearrangement for the Synthesis of 2,3-Difluoroaniline

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine.[3]

Reaction Scheme:

Caption: Curtius Rearrangement Workflow.

Experimental Protocol: Two-Step Synthesis of 2,3-Difluoroaniline via Curtius Rearrangement

Step 1: Synthesis of 2,3-Difluorobenzoyl Azide

-

Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-difluorobenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

-